
Calcium ion
Overview
Description
Calcium ions (Ca²⁺) are divalent cations integral to geological, biological, and industrial systems. In nature, calcium ions are abundant in rocks (e.g., limestone), bones, shells, and oceanic sediments . Biologically, Ca²⁺ regulates critical processes such as signal transduction, muscle contraction, neurotransmitter release, and carbon dioxide retention in water . Structurally, calcium ions stabilize biomolecules and participate in forming biominerals like hydroxyapatite in bones . Industrially, calcium compounds like calcium chloride (CaCl₂) are used in de-icing, food preservation, and as desiccants . The unique +2 charge and ionic radius (1.00 Å) of Ca²⁺ enable versatile coordination chemistry, distinguishing it from other alkaline earth and transition metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium cations can be prepared through several methods. One common method involves the thermal decomposition of calcium carbonate (CaCO₃) to produce calcium oxide (CaO), which can then be dissolved in water to form calcium hydroxide (Ca(OH)₂). The calcium hydroxide can further dissociate to release calcium cations in solution .
Industrial Production Methods
Industrially, calcium cations are produced by the calcination of limestone or seashells containing calcium carbonate. The calcination process involves heating the calcium carbonate at high temperatures (1070°C-1270°C) in a lime kiln, resulting in the formation of calcium oxide and carbon dioxide. The calcium oxide is then hydrated to produce calcium hydroxide, which dissociates to release calcium cations .
Chemical Reactions Analysis
Reactions with Biological Molecules
Calcium ions interact with proteins and other biological macromolecules, significantly affecting their structure and function. For instance:
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Calmodulin Interaction : The removal of calcium ions from calmodulin (a calcium-binding messenger protein) leads to increased flexibility in its structure, which is crucial for its function in cellular signaling pathways. Studies have shown that the conformation of calmodulin changes significantly based on calcium ion concentration, ionic strength, and temperature conditions .
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This compound-Assisted Lipid Tubule Formation : Calcium ions promote the self-assembly of lipids into tubule structures. Research indicates that at millimolar concentrations, calcium ions stabilize lipid tubules formed from specific phospholipids, enhancing their structural integrity .
Gas-Phase Reactions
In atmospheric chemistry, calcium ions participate in several gas-phase reactions:
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Reactions with Oxygen : Calcium oxide ions react slowly with oxygen, as evidenced by kinetic studies that reveal the reaction rates under varying temperatures. The reactions involving calcium-containing ions with molecular oxygen and carbon dioxide are significant for understanding the chemistry of calcium in the upper atmosphere .
Interaction with Aqueous Solutions
Calcium ions exhibit unique behaviors in aqueous environments:
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Hydration Structures : The hydration of calcium ions is crucial for their reactivity. Studies have shown that hydrated this compound clusters vary in coordination number depending on the concentration of water molecules, which affects their chemical properties and interactions .
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Effect on Polyelectrolyte Solutions : The presence of calcium ions in solutions containing polyelectrolytes leads to significant changes in interactions between polymer layers. Calcium ions can bridge two carboxylic acid groups, reducing repulsive forces and potentially leading to the collapse of polymer layers at higher concentrations .
Reaction Kinetics of Calcium Ions
The following table summarizes some key reaction rates involving calcium ions in various environments:
Reaction Type | Reaction Description | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |
---|---|---|---|
Gas-phase reaction with O | 197 | ||
Reaction with CO₂ | 294 | ||
Reaction with H₂O | 294 |
Coordination Numbers of Hydrated Calcium Ions
The table below illustrates the variation in coordination number (CN) for hydrated this compound clusters based on experimental findings:
Cluster Size (n) | Coordination Number (CN) |
---|---|
6 | 6 |
10 | 6 |
12 | 8 |
>12 | Varies |
Scientific Research Applications
Calcium cations have numerous scientific research applications across various fields:
Mechanism of Action
Calcium cations exert their effects through various mechanisms:
Signal Transduction: Calcium cations play a crucial role in cellular signaling pathways, where they act as secondary messengers.
Muscle Contraction: Calcium cations are essential for muscle contraction by binding to troponin, which allows actin and myosin interaction.
Bone Health: Calcium cations are vital for bone mineralization and maintaining bone density.
Comparison with Similar Compounds
Chemical Properties
Coordination Chemistry
Calcium ions exhibit distinct coordination geometries compared to other divalent ions (Table 1).
Table 1: Coordination Properties of Divalent Ions
Calcium’s larger ionic radius allows flexible coordination (6–8 ligands), often binding to carboxylate groups in proteins, whereas Mg²⁺ favors six tightly bound water molecules . In contrast, smaller ions like Be²⁺ adopt tetrahedral coordination, and Zn²⁺ binds to sulfur/nitrogen in metalloenzymes .
Ionic Compounds
Calcium chloride (CaCl₂) and magnesium chloride (MgCl₂) demonstrate contrasting properties due to ionic size and charge density (Table 2).
Table 2: Comparison of Chloride Salts
CaCl₂’s high hydration energy makes it effective for de-icing, while MgCl₂ is less corrosive but similarly hygroscopic .
Industrial and Environmental Impact
Calcium Chelation
Calcium-chelating peptides derived from Nannochloropsis bind Ca²⁺ via carboxyl and amino groups, forming stable complexes for nutraceutical applications. This contrasts with Zn²⁺ chelation, which requires sulfur-rich ligands .
Environmental Interactions
Calcium ions in fortified beverages show rapid depletion post-exposure, unlike non-fortified groups where Ca²⁺ levels rise, highlighting dynamic bioavailability differences . In contrast, KCl overuse in fertilizers can lead to soil salinization, whereas CaCl₂’s environmental impact is mitigated by its role in carbon sequestration .
Research Findings and Contradictions
- Enzyme Specificity : Ca²⁺ uniquely activates γ-lactonase at pH 6.0–8.6, while Zn²⁺, Cu²⁺, and Mn²⁺ inhibit it .
- Coordination Flexibility : Protein structures show Ca²⁺ binds fewer water molecules (1.5 per site) than Mg²⁺ (2.2 per site), contradicting its higher hydration energy in solutions .
- Ion Channels : TRPV1 channels activated by sulfides induce Ca²⁺ influx, but KCa2.3 channels are modulated by Ca²⁺-dependent inhibitors like AP30663, illustrating ion-specific signaling .
Q & A
Q. What are the primary methodological approaches for quantifying calcium ion release in bioactive materials, and how do experimental conditions influence data reliability?
Basic Research Focus
Calcium release from biomaterials like hydroxyapatite (HA) or β-tricalcium phosphate (β-TCP) scaffolds is commonly quantified using inductively coupled plasma (ICP) spectroscopy or UV–visible spectrophotometry with calcium-specific assay kits . Key considerations include:
- Dissolution medium : Tris-HCl buffer (pH 7.4, 37°C) mimics physiological conditions.
- Temporal resolution : Frequent sampling (e.g., 24-hour intervals) captures dynamic release profiles.
- Scaffold composition : Pure HA releases less calcium over time (~1.9 mg/dL initial) compared to β-TCP, which shows sustained release .
Advanced Consideration : Control for confounding factors like ionic strength and competing ions (e.g., phosphate) to avoid assay interference. Validate results with parallel techniques (e.g., ion-selective electrodes) to ensure accuracy.
Q. How can calcium-induced conformational changes in peptides be experimentally characterized, and what analytical tools resolve structural transitions?
Advanced Research Focus
Calcium-triggered coil-to-helix transitions in peptides are studied using:
- Circular dichroism (CD) spectroscopy : Monitors secondary structure via characteristic peaks (e.g., α-helix: 208 nm and 222 nm minima) .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry by measuring heat changes during Ca²⁺ titration .
- NMR spectroscopy : Resolves residue-specific interactions using chemical shift perturbations.
Methodological Insight : Maintain pH stability (e.g., Tris buffer at pH 8.5) to isolate calcium-specific effects. Use isodichroic points in CD spectra to confirm two-state transitions .
Q. What experimental designs optimize calcium and magnesium ion removal in water treatment studies, and how are interaction effects modeled?
Advanced Research Focus
The Doehlert design and Full Factorial Design are optimal for modeling multi-parameter systems:
- Factors : Counter-ion concentration, membrane type, Ca²⁺/Mg²⁺ feed levels .
- Response surface methodology (RSM) : Generates polynomial models (e.g., ) to predict removal efficiency .
Case Study : Donnan dialysis achieved 85% hardness reduction by optimizing NaCl receiver concentration (0.1–0.5 M) and CEM membrane selection .
Q. What are the standard protocols for detecting calcium ions in pharmaceutical formulations, and how are method validation criteria applied?
Basic Research Focus
- Titrimetry : EDTA complexometric titration with Eriochrome Black T indicator.
- Flame atomic absorption spectroscopy (FAAS) : Detection limit ~0.1 ppm .
- Ion chromatography : Separates Ca²⁺ from interfering cations (e.g., Na⁺, K⁺).
Validation Metrics : Calibrate using NIST-traceable standards. Report recovery rates (95–105%) and precision (RSD <2%) .
Q. How do biphasic calcium phosphate (BCP) scaffolds modulate osteogenesis, and what parameters govern ion release kinetics?
Advanced Research Focus
- Compositional tuning : 15% HA/85% β-TCP scaffolds balance initial Ca²⁺ burst and sustained release, enhancing osteoblast differentiation .
- Sintering temperature : 1100°C optimizes porosity and crystallinity, reducing premature dissolution.
In Vitro Analysis : Monitor pH shifts (e.g., acidic byproducts from β-TCP) that alter ion release profiles .
Q. What mechanisms explain this compound interactions with polymer-coated nanoparticles, and how do these affect colloidal stability?
Advanced Research Focus
- Charge screening : Ca²⁺ compresses electrical double layers, reducing zeta potential and causing aggregation .
- Ion bridging : Ca²⁺ crosslinks carboxylate groups in polyacrylic acid (pAA) brushes, triggering brush collapse .
Experimental Design : Use dynamic light scattering (DLS) to track hydrodynamic radius changes. Compare with monovalent ions (e.g., Na⁺) to isolate multivalency effects .
Q. How are confounding variables controlled in calcium imaging experiments to ensure artifact-free neuronal activity recordings?
Basic Research Focus
- Phototoxicity mitigation : Limit laser intensity (<50 mW) and exposure duration .
- Controls : Include sham-treated samples (no Ca²⁺ indicator) to subtract background fluorescence .
Advanced Tip : Use genetically encoded indicators (e.g., GCaMP) for cell-specific targeting, reducing off-target noise.
Q. What principles govern this compound transport across cation-exchange membranes (CEMs) in electrochemical systems?
Advanced Research Focus
- Donnan exclusion : Fixed sulfonate groups in CEMs repel Ca²⁺, but concentration gradients drive diffusion .
- Counter-ion mobility : Na⁺ in the receiver compartment enhances Ca²⁺ removal efficiency via charge balance .
Modeling Approach : Use the Nernst-Planck equation to simulate ion flux under varying voltage/pH conditions.
Q. How is the stoichiometry of calcium phosphate determined using crystallographic and spectroscopic data?
Basic Research Focus
- Charge neutrality : Ca²⁺ and PO₄³⁻ combine as Ca₃(PO₄)₂, balancing charges via crisscross method .
- XRD analysis : Confirms hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) crystal structure .
Q. What role do calcium channels (e.g., CatSper) play in cellular signaling, and how are dysfunctions linked to pathologies?
Advanced Research Focus
- CatSper channels : Mediate Ca²⁺ influx in sperm, essential for hyperactivation and fertilization .
- Infertility link : Mutations in CatSper1–4 genes correlate with impaired sperm motility .
Research Tools : Patch-clamp electrophysiology to measure Ca²⁺ currents; CRISPR-Cas9 for gene knockout studies.
Properties
IUPAC Name |
calcium(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca/q+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPQYMZQTOCNFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037638 | |
Record name | Calcium ion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
40.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Calcium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14127-61-8, 7440-70-2 | |
Record name | Calcium(2+) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14127-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calcium cation | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014127618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium cation | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14577 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Calcium ion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALCIUM CATION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M83C4R6ZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Calcium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
850 °C | |
Record name | Calcium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
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